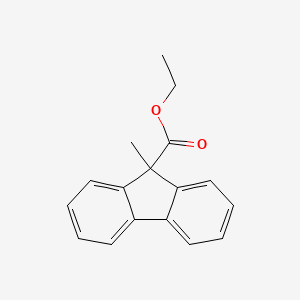

Ethyl 9-methyl-9H-fluorene-9-carboxylate

Description

Ethyl 9-methyl-9H-fluorene-9-carboxylate is a fluorene derivative featuring two substituents at the bridgehead (9-position): a methyl group and an ethyl carboxylate ester. Its molecular formula is inferred as C₁₇H₁₆O₂, with a molecular weight of 252.3 g/mol. Fluorene derivatives are widely studied for their roles in organic electronics, pharmaceuticals, and as synthetic intermediates due to their planar aromatic structure and tunable substituents .

Properties

IUPAC Name |

ethyl 9-methylfluorene-9-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-3-19-16(18)17(2)14-10-6-4-8-12(14)13-9-5-7-11-15(13)17/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHMSXJOPNWWGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10491066 | |

| Record name | Ethyl 9-methyl-9H-fluorene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62731-52-6 | |

| Record name | Ethyl 9-methyl-9H-fluorene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural Analogs

The table below compares Ethyl 9-methyl-9H-fluorene-9-carboxylate with key structural analogs:

Key Differences and Implications

Substituent Effects: this compound has bulkier substituents (methyl and ethyl ester) compared to Methyl 9-hydroxy-9H-fluorene-9-carboxylate (hydroxy and methyl ester). This steric hindrance may reduce solubility in polar solvents but enhance thermal stability .

Crystallographic Behavior :

- Methyl 9-hydroxy-9H-fluorene-9-carboxylate forms a triclinic crystal system with two independent molecules in the asymmetric unit. The hydroxy and methoxycarbonyl groups lie on opposite sides of the fluorene plane, influencing packing efficiency . Ethyl 9-methyl’s substituents may adopt similar orientations, but experimental data is needed.

Applications :

- 9-Chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene is used in organic electronics due to its extended π-conjugation from two fluorene units . Ethyl 9-methyl’s simpler structure may limit such applications but could serve as a precursor in polymer synthesis.

- Ethyl 9H-fluorene-9-carboxylate (without the methyl group) is regulated under EINECS, suggesting similar safety protocols for Ethyl 9-methyl, including proper ventilation and protective equipment during handling .

Q & A

Q. What are the standard synthetic routes for Ethyl 9-methyl-9H-fluorene-9-carboxylate?

The compound is typically synthesized via esterification of the corresponding carboxylic acid derivative. A common method involves reacting 9-methylfluorene-9-carbonyl chloride (synthesized using thionyl chloride or oxalyl chloride) with ethanol under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, requiring inert atmospheres (e.g., nitrogen) and dry solvents like THF. Purification is achieved through column chromatography using hexane/dichloromethane gradients to isolate the ester product .

Q. How is the purity of this compound assessed in laboratory settings?

Purity is validated using gas chromatography (GC) with ≥99.0% purity thresholds . Complementary techniques include nuclear magnetic resonance (NMR) to confirm structural integrity and high-performance liquid chromatography (HPLC) for detecting polar impurities. Melting point analysis and mass spectrometry (e.g., EI-MS) further corroborate molecular weight and stability .

Q. What safety precautions are necessary when handling this compound?

While specific safety data for this compound is limited, analogous fluorene derivatives require:

Q. What are the primary research applications of this compound in organic chemistry?

The ester serves as:

- A building block in peptide synthesis, particularly for introducing fluorene-based motifs .

- A precursor for photoactive materials in optoelectronics due to the fluorene ring’s conjugated system .

- A model compound for studying steric effects in nucleophilic substitution reactions .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying reaction conditions?

Optimization strategies include:

- Catalyst screening : Lewis acids (e.g., ZnCl₂) to enhance acyl chloride formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Temperature control : Slow warming from −78°C to room temperature to minimize side reactions .

- Stoichiometric tuning : Excess ethanol (1.5–2.0 eq.) to drive esterification to completion .

Q. What analytical strategies resolve conflicting crystallographic and spectroscopic data in structural elucidation?

Contradictions between X-ray diffraction (e.g., SHELX-refined structures) and NMR/IR data are addressed by:

Q. How does the electronic environment of the fluorene ring influence reactivity in nucleophilic substitutions?

The electron-rich fluorene backbone stabilizes carbocation intermediates at the 9-position, facilitating nucleophilic attack. Substituent effects are studied via:

Q. What methodological approaches are employed to study the compound’s stability under storage conditions?

Stability is assessed through:

- Accelerated degradation studies : Exposure to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways .

- Periodic analytical profiling : GC-MS and HPLC at 0, 3, 6, and 12 months to track impurity formation .

- Compatibility testing with common lab materials (e.g., glass vs. polymer containers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.